molecular formula C14H12O3 B3054728 o-Tolyl salicylate CAS No. 617-01-6

o-Tolyl salicylate

Cat. No. B3054728
CAS RN: 617-01-6
M. Wt: 228.24 g/mol
InChI Key: KITKATPLNVHGFC-UHFFFAOYSA-N
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Description

O-Tolyl salicylate, also known as 2-methylphenylsalicylate, is an organic compound . It appears as a colorless or yellowish crystal or crystalline powder . It is soluble in alcohol, ether, and some organic solvents, but insoluble in water .


Molecular Structure Analysis

O-Tolyl salicylate has a molecular formula of C14H12O3 . It contains 30 bonds in total: 18 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, and 1 aromatic hydroxyl .


Physical And Chemical Properties Analysis

O-Tolyl salicylate is a colorless or yellowish crystal or crystalline powder . It is soluble in alcohol, ether, and some organic solvents, but insoluble in water . Its molecular weight is 228.243 Da .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of o-Tolyl salicylate, focusing on six unique applications:

Antibacterial and Antifungal Agents

o-Tolyl salicylate has been studied for its potential as an antibacterial and antifungal agent. Research has shown that salicylate derivatives, including o-Tolyl salicylate, exhibit significant antimicrobial activity against various bacterial and fungal strains. This makes it a promising candidate for developing new antimicrobial drugs, especially in the face of increasing microbial resistance to existing treatments .

Pharmaceutical Intermediates

o-Tolyl salicylate is used as an intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure allows it to participate in reactions that produce active pharmaceutical ingredients (APIs). This application is crucial in the development of new drugs and the improvement of existing ones, particularly in the synthesis of complex organic molecules .

UV Absorbers in Sunscreens

Due to its ability to absorb ultraviolet (UV) light, o-Tolyl salicylate is used in the formulation of sunscreens and other cosmetic products. It helps protect the skin from harmful UV radiation, thereby preventing sunburn and reducing the risk of skin cancer. This application leverages its chemical stability and effectiveness in blocking UV rays .

Flavor and Fragrance Industry

In the flavor and fragrance industry, o-Tolyl salicylate is used as a flavoring agent. It imparts a pleasant aroma and taste, making it valuable in the formulation of perfumes, colognes, and flavored products. Its use in this industry highlights its versatility and safety as a chemical additive .

Chemical Synthesis and Catalysis

o-Tolyl salicylate is employed in various chemical synthesis processes, particularly in the production of complex organic compounds. It serves as a building block in the synthesis of other chemicals and can act as a ligand in catalytic reactions. This application is essential in industrial chemistry and the development of new synthetic methodologies .

Research in Material Science

In material science, o-Tolyl salicylate is investigated for its potential use in developing new materials with specific properties. Its unique chemical structure allows it to be incorporated into polymers and other materials, enhancing their performance characteristics. This research is crucial for advancing technologies in fields such as electronics, coatings, and nanotechnology .

Future Directions

Salicylates like salicylic acid and methyl salicylate are widely used for their keratolytic and anti-inflammatory actions, respectively . The future of salicylates lies in enhancing their skin permeation through both passive and active strategies, including emerging technologies .

properties

IUPAC Name

(2-methylphenyl) 2-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-10-6-2-5-9-13(10)17-14(16)11-7-3-4-8-12(11)15/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITKATPLNVHGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70210694
Record name o-Tolyl salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

semisolid to solid with a eucalyptus odour
Record name o-Tolyl salicylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/875/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

180.00 °C. @ 2.00 mm Hg
Details The Good Scents Company Information System
Record name o-Tolyl salicylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037667
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in some oils, soluble (in ethanol)
Record name o-Tolyl salicylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/875/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.164-1.174
Record name o-Tolyl salicylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/875/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

o-Tolyl salicylate

CAS RN

617-01-6
Record name 2-Methylphenyl 2-hydroxybenzoate
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Record name o-Tolyl salicylate
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Record name 617-01-6
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Record name o-Tolyl salicylate
Source EPA DSSTox
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Record name o-tolyl salicylate
Source European Chemicals Agency (ECHA)
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Record name O-TOLYL SALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MXU84PJ614
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Record name o-Tolyl salicylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037667
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

25.00 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name o-Tolyl salicylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037667
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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